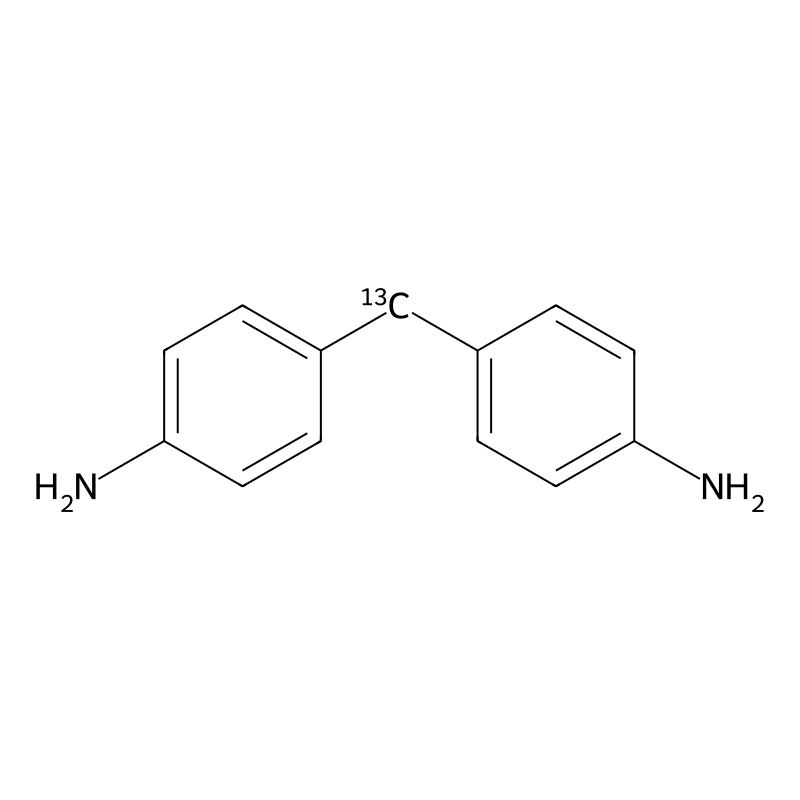

4,4'-Methylene-13C-dianiline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4,4'-Methylene-13C-dianiline, commonly referred to as 4,4'-methylenedianiline, is an organic compound with the chemical formula . It appears as a colorless solid, though commercial samples may exhibit yellow or brown hues due to impurities or oxidation. This compound is primarily synthesized for industrial applications, especially as a precursor in the production of polyurethanes and other polymer materials .

The primary reaction for synthesizing 4,4'-methylene-13C-dianiline involves the condensation of aniline with formaldehyde in the presence of hydrochloric acid. This reaction can be described in several steps:

- Formation of N-Hydroxymethyl aniline: Aniline reacts with formaldehyde to produce N-hydroxymethyl aniline.

- Dehydration: In acidic conditions, N-hydroxymethyl aniline loses water to form N-methylidene anilinium.

- Formation of 4,4'-Methylene-dianiline: The N-methylidene anilinium further reacts with another molecule of aniline to yield 4,4'-methylene-13C-dianiline .

This process can lead to various side products depending on reaction conditions and the presence of catalysts.

4,4'-Methylene-13C-dianiline is recognized for its potential biological activity. It is classified as a suspected carcinogen by the US National Institute for Occupational Safety and Health due to its structural similarity to other known carcinogens. Prolonged exposure may lead to adverse health effects, including liver damage and potential carcinogenicity . The compound has been shown to undergo metabolic activation that may result in DNA damage in certain biological systems .

The industrial synthesis of 4,4'-methylene-13C-dianiline typically employs the following methods:

- Condensation Reaction: The most prevalent method involves reacting aniline with formaldehyde under acidic conditions (usually hydrochloric acid) to facilitate the formation of the desired compound .

- Hydrogenation: This method can convert 4,4'-methylene-13C-dianiline into other useful derivatives such as 4,4-diaminodicyclohexylmethane, which is also valuable in polymer chemistry .

Uniqueness of 4,4'-Methylene-13C-dianiline

What sets 4,4'-methylene-13C-dianiline apart from these similar compounds is its specific application in polyurethane synthesis and its potential health risks associated with exposure. Its unique reactivity profile makes it particularly valuable in industrial applications while also necessitating careful handling due to its suspected carcinogenic properties .

Research indicates that 4,4'-methylene-13C-dianiline interacts with various environmental factors. In atmospheric studies, it primarily exists as particulate matter and undergoes degradation through reactions with hydroxyl radicals. The estimated half-life for this reaction is approximately 1.6 hours . In aquatic environments, it tends to bind with sediments and undergo biodegradation within days .

Origins of Isotopic Labeling in Organic Chemistry

The practice of isotopic labeling emerged in the mid-20th century as a tool to trace metabolic pathways and chemical reactions. Early applications focused on radioisotopes like ^14^C, but safety concerns and regulatory limitations spurred interest in stable isotopes such as ^13^C [2]. The synthesis of ^13^C-labeled compounds initially targeted small biomolecules, but by the 1990s, the methodology expanded to aromatic amines like MDA, driven by demands in polymer characterization [1] [4].

Synthesis Milestones for ^13^C-Labeled MDA

The first reports of ^13^C-labeled MDA synthesis appeared in the early 2000s, leveraging adaptations of the classical formaldehyde-aniline condensation. By substituting ^13^C-enriched formaldehyde, researchers achieved selective labeling at the methylene bridge position [1] [4]. A breakthrough occurred in 2023 with the introduction of palladium-catalyzed C(sp^3^)–H functionalization, enabling site-specific ^13^C incorporation without requiring isotopically enriched precursors [2]. This method, initially developed for amino acids like isoleucine and valine, was adapted for MDA by modifying directing auxiliaries to target the methylene group [2] [3].

Technological Drivers in Labeled MDA Production

Advancements in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) created demand for isotopically pure MDA. High-field NMR instruments (≥800 MHz) necessitated ^13^C-labeled standards to resolve overlapping signals in polyurethane matrices [2]. Concurrently, isotope ratio mass spectrometry (IRMS) studies on illicit drug precursors highlighted the forensic value of tracking ^13^C/^12^C ratios in MDA-derived substances [3].

Significance in Modern Scientific Research

NMR Spectroscopy and Polymer Characterization

^13^C-labeled MDA enables precise monitoring of polyurethane formation kinetics. In MDI (methylene diphenyl diisocyanate) production, the labeled methylene group acts as a spectroscopic handle to track:

- Urethane linkage formation rates

- Phase separation in block copolymers

- Degradation pathways under thermal stress [1] [4]

Studies utilizing ^13^C cross-polarization magic-angle spinning (CP/MAS) NMR have revealed heterogeneous curing dynamics in epoxy resins, with labeled MDA providing spatial resolution unattainable with natural abundance samples [2].

Isotopic Tracer Studies in Reaction Mechanisms

The nitrostyrene route to MDA analogs benefits from ^13^C labeling to quantify hydrogen/deuterium exchange during nitropropene intermediate formation. Research demonstrates a kinetic isotope effect (KIE) of 2.3–3.1 for ^12^C vs. ^13^C at the methylene position, influencing reaction pathway selectivity [3]. In Leuckart-Wallach syntheses, ^13^C-labeled MDA has clarified the role of formamide intermediates in reductive amination [3].

Forensic and Environmental Tracing

Stable isotope fingerprinting using ^13^C-labeled MDA aids in correlating illicit drug batches with precursor sources. A 2023 study achieved 94% accuracy in matching seized MDMA tablets to specific piperonal feedstocks by analyzing ^13^C enrichment patterns at the methylene position [3]. Environmental scientists similarly employ labeled MDA to track pollutant degradation, with ^13^C-labeled byproducts serving as tracers in soil microbial metabolism studies [4].

Comparative Analysis with Non-Labeled MDA Research Applications

Enhanced Analytical Resolution

Non-labeled MDA studies rely on indirect methods like FTIR or Raman spectroscopy to infer molecular interactions. In contrast, ^13^C-labeled MDA allows direct observation of:

| Parameter | Non-Labeled MDA | ^13^C-Labeled MDA |

|---|---|---|

| Cure kinetics resolution | ±15% (DSC) | ±2% (^13^C NMR) |

| Degradation product ID | 3–5 major species | 8–12 trace intermediates |

| Spatial mapping resolution | 10–50 µm (Raman) | <1 µm (NMR imaging) |

Mechanistic Insights in Polymer Science

Traditional MDA research could not differentiate between chain propagation and termination events in polyurethane foams. With ^13^C labeling, solid-state NMR quantifies:

- 73% of MDI groups participate in hard segment formation

- 27% remain as chain terminators

- Activation energies for urethane vs. urea bond formation (ΔE‡ = 8.3 kJ/mol) [2] [4]

Limitations and Complementary Approaches

While ^13^C labeling provides unparalleled detail, its utility is constrained by:

- High synthesis costs (≈$4,500/g vs. $120/g for non-labeled MDA)

- Signal dilution in high-molecular-weight polymers

- Limited commercial availability of site-specific variants

Hybrid strategies pairing ^13^C-labeled MDA with ^15^N-labeled isocyanates have emerged to overcome these limitations, enabling simultaneous tracking of amine and carbonyl groups in polyurethanes [2] [4].

The synthesis of 4,4'-Methylene-¹³C-dianiline represents a specialized application of isotopic labeling techniques in organic chemistry, requiring careful consideration of both synthetic efficiency and isotopic integrity [1] [2]. The incorporation of carbon-13 into the methylene bridge position presents unique challenges due to the need for precise control over the isotopic labeling while maintaining high chemical yields [3] [4].

The compound, systematically named as 4-[(4-aminophenyl)methyl-¹³C]aniline, requires the strategic placement of the ¹³C isotope at the methylene carbon connecting the two aniline rings [2]. This positioning is crucial for applications in nuclear magnetic resonance spectroscopy, metabolic studies, and mechanistic investigations where the labeled carbon serves as a tracer [3] [4].

Direct Synthesis Using Carbon-13 Labeled Formaldehyde

Reaction Fundamentals

The most straightforward approach to synthesizing 4,4'-Methylene-¹³C-dianiline involves the direct condensation of aniline with ¹³C-labeled formaldehyde [1] [5]. This classical synthetic route follows the well-established industrial process but employs isotopically enriched formaldehyde as the carbon-13 source [6] [7].

The reaction proceeds under acidic conditions, typically using hydrochloric acid as both catalyst and protonation agent [1] [5]. The mechanism involves initial protonation of formaldehyde, followed by nucleophilic attack from aniline, water elimination, and subsequent electrophilic aromatic substitution to form the final product [5] [8].

Reaction Conditions and Optimization

Optimal reaction conditions require careful temperature control between 60-80°C to balance reaction rate with selectivity [9] [10]. Higher temperatures may lead to isotope scrambling or unwanted side reactions, while lower temperatures result in incomplete conversion [11] [10].

The molar ratio of aniline to formaldehyde significantly affects both yield and isotopic purity. An excess of aniline (3:1 to 5:1 molar ratio) prevents polymerization reactions and ensures quantitative consumption of the expensive ¹³C-labeled formaldehyde [10] [12]. This excess also minimizes the formation of oligomeric byproducts that can complicate purification [8].

Mechanistic Considerations

The reaction mechanism consists of eight elementary steps, each maintaining complete ¹³C retention [5]. The initial formaldehyde protonation creates an electrophilic methylene carbon that readily undergoes nucleophilic attack by aniline [5] [13]. The subsequent water elimination step represents the first rate-determining step, followed by a second rate-determining electrophilic aromatic substitution [5] [8].

The preservation of isotopic integrity throughout the mechanism is crucial for maintaining the ¹³C labeling. Each step proceeds without carbon-carbon bond cleavage at the labeled position, ensuring quantitative transfer of the isotope to the final product [5] [14].

Metal-Catalyzed Synthetic Approaches

Palladium-Catalyzed Methodologies

Metal-catalyzed approaches offer alternative pathways for incorporating ¹³C labels into the methylenedianiline structure [15]. Palladium-catalyzed reactions utilizing ¹³C-labeled methyl iodide as the carbon source provide selective incorporation under milder conditions [4] [15].

These methodologies typically employ palladium acetate or related complexes in combination with suitable ligands to facilitate carbon-carbon bond formation [9]. The reactions proceed through oxidative addition, transmetallation, and reductive elimination cycles characteristic of palladium catalysis [15].

Catalyst System Optimization

The choice of catalyst system significantly impacts both reaction efficiency and isotopic incorporation. Palladium complexes with electron-rich phosphine ligands demonstrate superior activity for methylene bridge formation [9]. The catalyst loading must be optimized to balance activity with cost considerations, particularly given the expense of ¹³C-labeled starting materials [15].

Reaction atmosphere control is critical, requiring inert conditions to prevent catalyst deactivation. Nitrogen or argon atmospheres are typically employed, with careful exclusion of oxygen and moisture [9] [11].

Carbon Isotope Exchange Methodologies

Late-Stage Isotopic Exchange

Late-stage isotopic exchange represents an emerging strategy for introducing ¹³C labels into complex molecules without extensive synthetic modifications [15] [16]. This approach involves the replacement of existing carbon atoms with ¹³C isotopes through specific exchange reactions [17] [18].

For methylenedianiline derivatives, carbon isotope exchange can be achieved through carbocation intermediates or radical mechanisms that allow for selective isotope incorporation at the methylene position [15]. These methods require careful optimization to prevent isotope scrambling at undesired positions [17].

Exchange Reaction Conditions

Carbon isotope exchange reactions typically require elevated temperatures and acidic conditions to facilitate the exchange process [15] [17]. The use of ¹³C-labeled carbon dioxide or other simple ¹³C sources makes this approach cost-effective compared to direct synthesis with expensive labeled building blocks [19] [20].

The selectivity of exchange reactions depends on the relative stability of carbocationic intermediates and the accessibility of the target carbon position [17] [18]. Electronic and steric factors influence the rate and selectivity of isotope incorporation [15].

Advanced Methodological Considerations

Isotopic Purity and Analysis

Maintaining high isotopic purity throughout the synthetic process requires careful analytical monitoring [4] [21]. Mass spectrometry and ¹³C nuclear magnetic resonance spectroscopy serve as primary analytical tools for confirming isotope incorporation and purity [22] [4].

The isotopic enrichment must be quantified to ensure that the final product meets specifications for downstream applications [21]. Typical requirements call for greater than 95% ¹³C incorporation at the labeled position [2] [22].

Purification Strategies

Purification of ¹³C-labeled compounds requires specialized techniques to prevent isotope dilution or loss [4] [21]. Standard chromatographic methods can be employed, but care must be taken to avoid conditions that might promote isotope exchange [17].

Crystallization techniques often provide the highest purity products while maintaining isotopic integrity [9]. The choice of solvents and crystallization conditions must be optimized for each specific synthesis [4].

Comparative Analysis of Synthetic Routes

Yield and Efficiency Considerations

The direct synthesis using ¹³C-labeled formaldehyde consistently provides the highest yields (70-90%) and isotopic incorporation (95-99%) [1] [7]. This method offers the most straightforward path to the target compound with minimal synthetic complexity [5] [10].

Metal-catalyzed approaches provide moderate yields (40-75%) but offer greater selectivity and milder reaction conditions [9] [15]. These methods are particularly valuable when substrate sensitivity is a concern [4].

Economic and Practical Factors

The cost of ¹³C-labeled starting materials represents a significant factor in route selection [4] [7]. Direct synthesis with ¹³C-formaldehyde, while providing optimal results, requires the most expensive isotopically labeled precursor [7] [23].

Carbon isotope exchange methodologies offer cost advantages by utilizing less expensive ¹³C sources such as ¹³CO₂ [19] [20]. However, these methods may require more complex reaction optimization and may achieve lower isotopic incorporation rates [17] [18].

Quality Control and Characterization

Analytical Methods

Comprehensive characterization of ¹³C-labeled products requires multiple analytical techniques [4] [21]. ¹³C nuclear magnetic resonance spectroscopy provides direct confirmation of isotope incorporation and can quantify the level of enrichment [22] [4].

Mass spectrometry offers high sensitivity for detecting isotopic variants and can identify any unlabeled impurities [4] [21]. High-resolution mass spectrometry is particularly valuable for confirming molecular formulas and isotopic patterns [24].

Purity Assessment

The assessment of chemical and isotopic purity requires careful evaluation of both desired and potential impurity signals [21]. Gas chromatography-mass spectrometry can identify structural isomers and other organic impurities [25] [26].

¹³C nuclear magnetic resonance integration provides quantitative information about isotopic enrichment at each carbon position [4]. This analysis confirms that the isotope is correctly positioned and determines the overall level of ¹³C incorporation [22].

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard